molecular formula C53H71ClN10O14 B1191799 MC-Val-Cit-PAB-VX765

MC-Val-Cit-PAB-VX765

Numéro de catalogue: B1191799
Poids moléculaire: 1107.657
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). This compound molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.

Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs)

Overview of ADCs:
Antibody-drug conjugates are targeted cancer therapies that combine monoclonal antibodies with cytotoxic drugs. The antibody selectively binds to cancer cells, delivering the drug directly to the tumor while minimizing systemic toxicity.

Role of MC-Val-Cit-PAB:
The MC-Val-Cit-PAB linker is crucial in ADCs due to its cathepsin B cleavable nature, allowing for the selective release of the cytotoxic agent inside the target cells. The incorporation of this linker into ADCs has shown significant improvements in therapeutic efficacy and reduced side effects compared to traditional chemotherapeutics .

Case Studies and Findings:

  • A study demonstrated that ADCs utilizing MC-Val-Cit-PAB linkers exhibited enhanced stability and selective cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
  • The synthesis of MC-Val-Cit-PAB has been optimized to yield high purity and stability, which is essential for clinical applications .

Inhibition of Pyroptosis in Inflammatory Diseases

Understanding Pyroptosis:
Pyroptosis is a form of programmed cell death associated with inflammation, primarily mediated by caspase-1. It plays a significant role in various inflammatory diseases, including diabetic nephropathy and viral infections.

Application of VX-765:
VX-765, as a selective caspase-1 inhibitor, has been studied for its potential to mitigate pyroptosis-related damage in renal inflammation and fibrosis associated with diabetes. Research indicates that VX-765 treatment significantly improved renal function and reduced inflammatory markers in diabetic mouse models .

Findings from Research:

  • In a diabetic nephropathy model, VX-765 treatment resulted in decreased levels of inflammatory cytokines and improved renal histopathology, suggesting its potential as a therapeutic agent for managing diabetic complications .
  • Another study highlighted VX-765's effectiveness in reducing HIV-induced inflammation by inhibiting caspase-1 activity, thus presenting it as a potential strategy for HIV treatment .

Mechanistic Insights and Molecular Interactions

Molecular Dynamics Simulations:
Recent studies have employed molecular dynamics simulations to explore the interactions between MC-Val-Cit-PAB-VX765 and its biological targets. These simulations provide insights into the binding affinities and structural dynamics involved in caspase-1 inhibition and linker cleavage mechanisms.

Key Findings:

  • The binding affinity of VX-765 to caspase-1 was quantified, revealing critical interactions that stabilize the inhibitor within the active site, thereby enhancing its inhibitory potency .
  • The structural analysis indicated that the incorporation of the MC-Val-Cit linker improves the overall stability and efficacy of ADCs by facilitating precise drug release upon internalization by target cells .

Propriétés

Formule moléculaire

C53H71ClN10O14

Poids moléculaire

1107.657

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

Apparence

Solid powder

Synonymes

MC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MC-Val-Cit-PAB-VX765
Reactant of Route 2
Reactant of Route 2
MC-Val-Cit-PAB-VX765
Reactant of Route 3
Reactant of Route 3
MC-Val-Cit-PAB-VX765
Reactant of Route 4
Reactant of Route 4
MC-Val-Cit-PAB-VX765
Reactant of Route 5
MC-Val-Cit-PAB-VX765
Reactant of Route 6
Reactant of Route 6
MC-Val-Cit-PAB-VX765

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.